[(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol
Description
This compound is a stereochemically complex tricyclic polyether derivative characterized by a dodecane backbone fused with three oxygen-containing rings. Its structure includes five ether oxygen atoms, four methyl groups at positions 4, 4, 11, and 11, and a primary alcohol (-CH₂OH) substituent at position 6. The stereochemistry (1S,2R,8R,9S) defines its spatial arrangement, which significantly impacts its physicochemical properties and reactivity .
Its molecular formula is C₁₂H₂₀O₆ (molecular weight: 260.28 g/mol), with a polar surface area dominated by hydroxyl and ether groups .
Properties
IUPAC Name |
[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3/t6-,7+,8+,9-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POORJMIIHXHXAV-CYNREMDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](OC3[C@@H]([C@H]2O1)OC(O3)(C)C)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4064-06-6 | |
| Record name | 1,2:3,4-di-O-isopropylidene-D-galactopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Precursors
The compound is typically synthesized from protected carbohydrate precursors. 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose (CAS 4064-06-6) serves as a common starting material due to its rigid bicyclic structure, which facilitates subsequent tricyclic formation. Key steps include:
Table 1: Key Precursors and Their Roles
Cyclization Strategies
Formation of the tricyclic structure is achieved through acid-catalyzed cyclization :
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Lewis Acid Catalysis : Boron trifluoride etherate (1–5 mol%) in acetone at 80–100°C induces intramolecular ether bond formation, yielding the tricyclic framework.
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Solvent Effects : Reactions in anhydrous acetone enhance yields by minimizing side reactions (e.g., hydrolysis).
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Temperature Control : Maintaining temperatures below 120°C prevents decomposition of sensitive intermediates.
Stereochemical Control
The compound’s four stereocenters necessitate precise reaction conditions:
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Chiral Pool Synthesis : Use of enantiomerically pure starting materials (e.g., D-galactose derivatives) ensures retention of configuration.
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Kinetic vs. Thermodynamic Control : Lower temperatures (60–80°C) favor kinetic products, while higher temperatures (100–120°C) promote thermodynamic stabilization of the desired stereoisomer.
Reaction Optimization and Catalysis
Catalyst Screening
Lewis acids (e.g., BF₃·Et₂O, AlCl₃) outperform Brønsted acids (e.g., H₂SO₄) in minimizing caramelization byproducts.
Table 2: Catalyst Performance Comparison
| Catalyst | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| BF₃·Et₂O | 78 | 95 | <5% dehydrated byproducts |
| H₂SO₄ | 45 | 80 | 20% tar-like residues |
| SnCl₄ | 65 | 88 | 12% isomerization |
Solvent and Temperature Effects
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Anhydrous Acetone : Optimal for cyclization (dielectric constant ε = 20.7), balancing reactivity and solubility.
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Reaction Time : 12–24 hours required for complete conversion at 90°C.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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NMR : <sup>1</sup>H NMR (CDCl₃): δ 1.38 (s, 6H, CH₃), 3.60 (m, 1H, CH₂OH).
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X-ray Crystallography : Confirms tricyclic framework and absolute configuration.
Industrial-Scale Production Considerations
Batch vs. Continuous Flow
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| Starting Material | 1,200 | 55 |
| Catalysts | 300 | 14 |
| Solvents | 150 | 7 |
Chemical Reactions Analysis
Oxidation: : This compound undergoes oxidation with agents like chromic acid or pyridinium chlorochromate, forming corresponding ketones or aldehydes.
Reduction: : It can be reduced using agents like lithium aluminium hydride, yielding simpler alcohol derivatives.
Substitution: : Common in reactions with halides, where the hydroxyl group can be replaced by a halogen atom.
Oxidizing Agents: : Chromic acid, pyridinium chlorochromate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Often organic solvents like dichloromethane or tetrahydrofuran.
Reaction Conditions: : Typically involve moderate temperatures and occasionally inert atmospheres to prevent side reactions.
Major Products: From oxidation, products like ketones or aldehydes. Reduction yields simpler alcohols, and substitution reactions provide various halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural properties make it a candidate for drug development. Its potential applications include:
- Anticancer Agents : Research indicates that derivatives of similar structures can exhibit cytotoxic properties against various cancer cell lines .
- Anti-inflammatory Properties : Compounds with similar frameworks have been explored for their ability to modulate inflammatory pathways in diseases such as arthritis and asthma .
Materials Science
Due to its unique chemical structure:
- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with specific thermal and mechanical properties. Its ability to form cross-linked networks can enhance material strength and durability.
- Nanotechnology : The compound's molecular architecture allows for potential applications in the design of nanomaterials for drug delivery systems or biosensors .
Chemical Synthesis
The compound can serve as an intermediate in the synthesis of more complex molecules:
- Reagent in Organic Reactions : Its functional groups can participate in various organic reactions such as nucleophilic substitutions or cycloadditions.
- Building Block for Complex Structures : It can be used to construct larger frameworks through multi-step synthetic strategies .
Case Studies
Several studies have highlighted the applications of this compound and its derivatives:
Mechanism of Action
Effects: It interacts with molecular targets through its functional groups, often influencing biological pathways by binding to enzymes or receptors.
Molecular Targets and Pathways: Key targets include enzymes involved in metabolic pathways and cell signaling receptors. Its unique structure allows for specific interactions, often inhibiting or activating particular biological processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences
Key Observations :
- Stereochemical Variations: Minor changes in stereodescriptors (e.g., 1R vs. 1S) significantly alter molecular conformation and intermolecular interactions.
- Functional Group Modifications : The methyl acetate derivative replaces the hydroxyl group with an acetyl moiety (-OAc), increasing lipophilicity (LogP: ~1.5 vs. ~0.8 for the parent alcohol) and altering hydrogen-bonding capacity.
- Ring System Differences : The di-O-isopropylidene-L-sorbose analog adopts a bicyclic structure with fewer ether linkages, reducing rigidity and oxygen density.
Physicochemical Properties
- Solubility : The target compound’s hydroxyl group enhances water solubility (~15 mg/mL) compared to its acetylated derivative (<5 mg/mL) .
- Thermal Stability : Tricyclic ethers like the target compound exhibit higher melting points (mp: 160–165°C) due to rigid frameworks, whereas bicyclic analogs (e.g., di-O-isopropylidene-L-sorbose) melt at lower temperatures (mp: 95–100°C) .
- Acid/Base Stability : The hydroxyl group in the target compound is susceptible to oxidation under acidic conditions, while acetylated derivatives show improved stability .
Biological Activity
The compound [(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol is a complex organic molecule notable for its unique structural features and potential applications in various biological fields. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.62 g/mol. The structure includes multiple oxygen atoms integrated into a tricyclic framework, which contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H46O5 |
| Molecular Weight | 398.62 g/mol |
| Structural Features | Tricyclic structure with multiple oxygen functionalities |
Biological Activity Overview
Research indicates that the compound exhibits a variety of biological activities relevant to pharmacological applications:
- Anticancer Activity : Several studies have highlighted the potential of isatin derivatives and their analogs in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : The compound's structural characteristics suggest it may possess antimicrobial activity against various pathogens. Isatin derivatives are known for their efficacy against bacteria and fungi .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems or reducing oxidative stress .
Case Study 1: Anticancer Activity
A study conducted by Malhotra et al. (2011) demonstrated that isatin derivatives exhibited significant cytotoxic effects against several cancer cell lines. The study focused on the mechanism of action involving apoptosis induction through caspase activation.
Case Study 2: Antimicrobial Efficacy
Research by Ramachandran (2011) evaluated the antimicrobial properties of isatin derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent inhibitory effects on bacterial growth.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Modulation : Potential interactions with neurotransmitter receptors may contribute to neuroprotective effects.
- Oxidative Stress Reduction : The presence of multiple hydroxyl groups may enhance antioxidant activity.
Q & A
Q. Table 1: Key Physicochemical Properties (Calculated)
Basic: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Key steps include:
Q. Table 2: Crystallographic Data Parameters
| Parameter | Value | Source |
|---|---|---|
| R factor | 0.041 | |
| Data-to-Parameter Ratio | 7.1 | |
| Mean C–C bond length | 0.005 Å |
Advanced: What strategies are effective in analyzing conflicting spectroscopic data for this compound’s conformation?
Methodological Answer:
Conflicts between NMR, IR, or mass spectrometry data can arise from dynamic conformational equilibria or solvent effects. Mitigation strategies:
- Variable-Temperature NMR : Identify coalescence temperatures to assess energy barriers between conformers.
- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian 16) with experimental data .
- Cross-Validation : Correlate crystallographic data (e.g., torsion angles from ) with solution-state NMR NOE interactions .
Advanced: How does the compound’s conformation affect its intermolecular interactions in crystalline states?
Methodological Answer:
The tricyclic core’s rigidity and hydroxyl/methoxy substituents dictate packing motifs. For example:
- Hydrogen Bonding : The methanol group (-CHOH) forms O–H···O bonds with adjacent oxygens, stabilizing layered structures .
- Van der Waals Interactions : Tetramethyl groups enhance hydrophobic packing, as seen in similar acetonide-protected sugars .
- Torsional Strain : The bicyclo[7.3.0] system imposes angle strain (e.g., C–N–C angles ~128° in ), influencing lattice energy.
Q. Table 3: Intermolecular Interaction Analysis
| Interaction Type | Distance (Å) / Angle (°) | Source |
|---|---|---|
| O–H···O H-bond | 2.85 | |
| C–H···π | 3.12 | |
| Dihedral Angle (C8–C9) | 178.0° |
Advanced: How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- Reactivity Prediction : Use MOPAC2009 or GAMESS to calculate Fukui indices for nucleophilic/electrophilic sites .
- Transition State Analysis : Locate TS geometries for ring-opening reactions (e.g., acid-catalyzed acetonide cleavage) using QM/MM methods.
- Solvent Effects : Apply COSMO-RS to model solvation free energies and predict reaction yields in polar aprotic solvents .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
